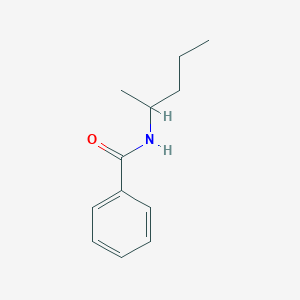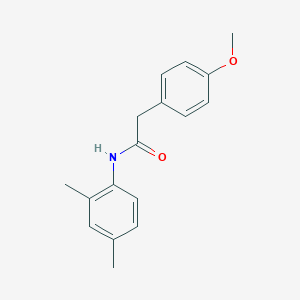
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. DPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain and spinal cord. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. DPA has also been shown to modulate the activity of the GABAergic system, which plays a key role in the regulation of neuronal excitability and the generation of seizures.
生化学的および生理学的効果
DPA has been shown to possess a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant effects. It has also been shown to possess antioxidant and neuroprotective effects, and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
DPA has several advantages as a research tool, including its potent analgesic and anti-inflammatory effects, and its activity against a range of seizure models. However, there are also several limitations to its use in lab experiments. For example, DPA has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the exact mechanism of action of DPA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of novel analogues of DPA with improved pharmacokinetic properties and/or greater potency. Another area of interest is the investigation of the potential therapeutic uses of DPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DPA and its effects on various neurotransmitter systems in the brain and spinal cord.
合成法
DPA can be synthesized via a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxyaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain and inflammation. It has been shown to possess potent analgesic and anti-inflammatory effects in animal models, and has been suggested as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of chronic pain. DPA has also been studied for its potential anti-convulsant effects, and has been shown to possess activity against a range of seizure models in animals.
特性
CAS番号 |
5348-58-3 |
|---|---|
製品名 |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-4-9-16(13(2)10-12)18-17(19)11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H,18,19) |
InChIキー |
LBNGSBAPZGVJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



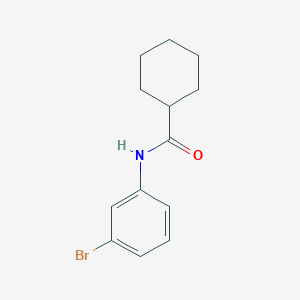
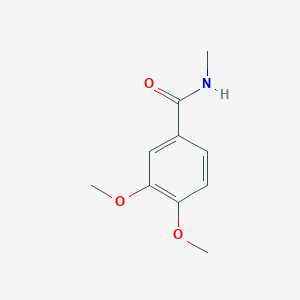
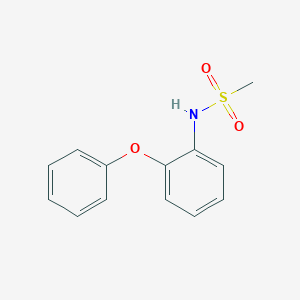
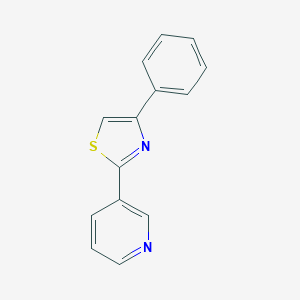
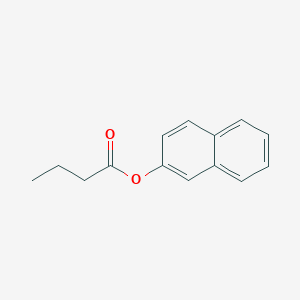
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)



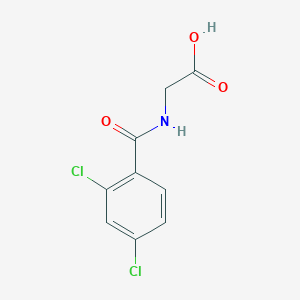
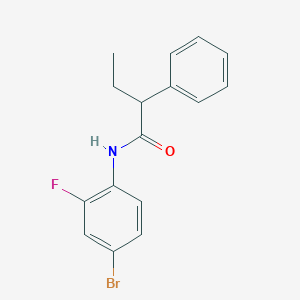
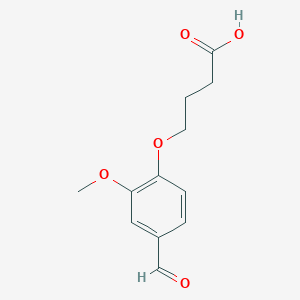
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
